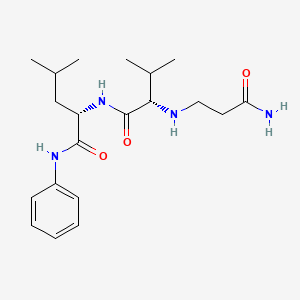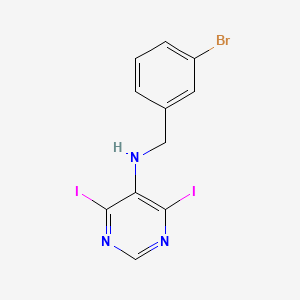
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety, with chlorine and methyl substituents on the benzene ring . This compound is primarily used in research and development, particularly in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine . This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-5-methyl-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2-Chloro-5-methyl-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular signaling .
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine ring but has a nitrile group instead of an aldehyde.
2-Chloro-5-methylbenzaldehyde: Lacks the pyrrolidine ring, making it less complex.
N-Phenylpyrrolidine: Contains the pyrrolidine ring but lacks the aldehyde and chlorine substituents.
Uniqueness
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its combination of a pyrrolidine ring, an aldehyde group, and chlorine and methyl substituents on the benzene ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.7 g/mol |
IUPAC 名称 |
2-chloro-5-methyl-4-pyrrolidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14ClNO/c1-9-6-10(8-15)11(13)7-12(9)14-4-2-3-5-14/h6-8H,2-5H2,1H3 |
InChI 键 |
DSWANUHTMMYZQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N2CCCC2)Cl)C=O |
规范 SMILES |
CC1=CC(=C(C=C1N2CCCC2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-Chloro-benzoyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639429.png)





![[(1S,3R,4R,5S,6R)-4,5-Diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl]methyl acetate](/img/structure/B1639460.png)

![3,6-Dihydropyrrolo[3,2-e]indole](/img/structure/B1639470.png)
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-Aminobutyl)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B1639473.png)

